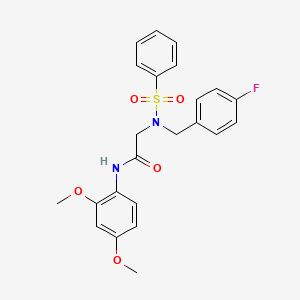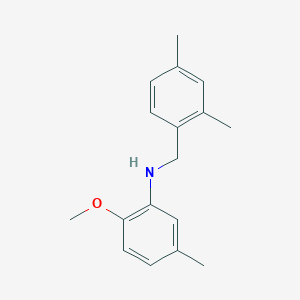
N-(4-bromophenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-morpholinecarbothioamide, also known as Bromophenylthiofenicol (BPT), is a chemical compound that has been extensively studied for its potential applications in scientific research. BPT is a thiofenicol derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of protein synthesis. BPT has been shown to bind to the peptidyl transferase center of the bacterial ribosome, which is responsible for the synthesis of proteins. By inhibiting protein synthesis, BPT can prevent the growth and replication of bacterial and cancer cells.
Biochemical and Physiological Effects:
BPT has been shown to have both biochemical and physiological effects. Biochemically, BPT has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase II. Physiologically, BPT has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPT in lab experiments is its wide range of biological activities. BPT has been shown to possess antibacterial, antifungal, and antitumor properties, which makes it a versatile compound for various types of research. However, one of the limitations of using BPT is its potential toxicity. BPT has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPT. One area of research is the development of new derivatives of BPT that have improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of BPT, which could lead to the development of new drugs that target protein synthesis. Additionally, further studies on the antitumor activity of BPT could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of BPT involves the reaction of 4-bromophenyl isothiocyanate with morpholine-4-carbothioamide in the presence of a base. The reaction yields BPT as a white crystalline solid with a melting point of 178-180°C. The purity of BPT can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BPT has been extensively studied for its potential applications in scientific research. One of the main areas of research is its antibacterial activity. BPT has been shown to inhibit the growth of a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity against various fungal strains.
Another area of research for BPT is its antitumor activity. Studies have shown that BPT can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BPT has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBVROSGVRWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)morpholine-4-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)

![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)